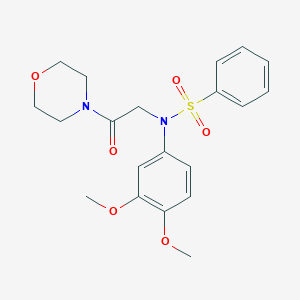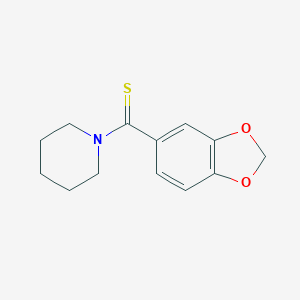![molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5](/img/structure/B186936.png)
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Übersicht
Beschreibung
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, also known as BA-3, is a bicyclic compound that has been widely studied for its potential use in medicinal chemistry. It is a derivative of the natural product (-)-quinic acid and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can induce apoptosis, or programmed cell death, in cancer cells, and may also have immunomodulatory effects.
Biochemische Und Physiologische Effekte
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antibacterial activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, and may also have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential directions for future research on 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for a range of diseases. In addition, researchers may also investigate the use of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one as a tool for studying the biology of cancer cells and other diseases.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been the subject of numerous studies in the field of medicinal chemistry, with researchers investigating its potential as a therapeutic agent for a range of diseases. Some of the most promising applications of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one include its use as an antitumor agent, as well as its potential as an antiviral and antibacterial agent.
Eigenschaften
CAS-Nummer |
24123-89-5 |
|---|---|
Produktname |
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one |
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI-Schlüssel |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
Isomerische SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Andere CAS-Nummern |
24123-89-5 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


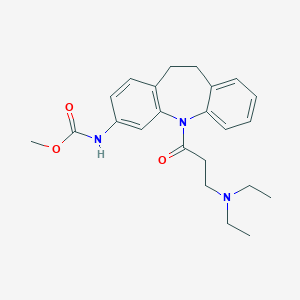





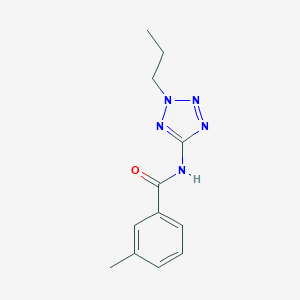
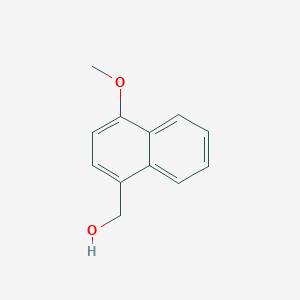
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
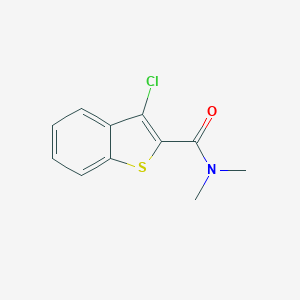
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
